molecular formula C12H10N2O5 B1626735 Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate CAS No. 78979-63-2

Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate

Cat. No. B1626735
CAS RN: 78979-63-2
M. Wt: 262.22 g/mol
InChI Key: JNLOOVCJFBYWCV-UHFFFAOYSA-N
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Description

Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate, also known as NPOC, is a compound that has gained attention in the scientific community due to its potential application in various fields.

Scientific Research Applications

  • Palladium-Catalyzed Modifications : Ethyl oxazole-4-carboxylate can be effectively alkenylated, benzylated, and alkylated using palladium-catalyzed reactions. This method offers a direct and regioselective approach for modifying this compound, highlighting its potential in synthetic chemistry (Verrier et al., 2009).

  • Synthesis of Substituted Oxazoles : Utilizing a sequence of halogenation and palladium-catalyzed coupling reactions, ethyl 2-chlorooxazole-4-carboxylate can be transformed into various substituted oxazoles. This methodology has been applied to synthesize 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles, demonstrating its utility in organic synthesis (Hodgetts & Kershaw, 2002).

  • Synthesis of (Hetero)aryloxazoles : Ethyl oxazole-4-carboxylate serves as a key precursor in the synthesis of (hetero)aryloxazoles. Through palladium-catalyzed direct (hetero)arylation, followed by hydrolysis and decarboxylation, this compound enables the efficient production of these valuable chemical structures (Verrier et al., 2008).

  • Diels–Alder Reactions : Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate derivatives have been utilized in Diels–Alder reactions. These reactions are fundamental in organic chemistry for creating complex molecules, and the use of this compound in such reactions further underscores its significance in synthetic strategies (Ibata et al., 1986).

  • Applications in Polymer Science : In the field of polymer science, derivatives of this compound have been used in the synthesis of azo polymers for reversible optical storage. This demonstrates its utility beyond small molecule synthesis, highlighting potential applications in material science and nanotechnology (Meng et al., 1996).

properties

IUPAC Name

ethyl 2-(4-nitrophenyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-2-18-12(15)10-7-19-11(13-10)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLOOVCJFBYWCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508815
Record name Ethyl 2-(4-nitrophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate

CAS RN

78979-63-2
Record name Ethyl 2-(4-nitrophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DJ Ritson, C Spiteri, JE Moses - The Journal of Organic Chemistry, 2011 - ACS Publications
A silver-mediated one-step procedure to 2,4-disubstituted and 2,4,5-trisubstituted oxazoles has been developed. The method is complementary to existing technologies, yet provides …
Number of citations: 67 pubs.acs.org

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